molecular formula C11H18ClNO B13638796 [(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)aminehydrochloride

[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13638796
M. Wt: 215.72 g/mol
InChI Key: NAEOSVUVIJEIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a derivative of phenylmethanamine, characterized by the presence of methoxy and dimethyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where the methoxy or dimethyl groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Corresponding alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methylaminehydrochloride
  • (3,5-Dimethylphenyl)methylaminehydrochloride
  • (4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride

Uniqueness

(4-Methoxy-3,5-dimethylphenyl)methylaminehydrochloride is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-10(7-12-3)6-9(2)11(8)13-4;/h5-6,12H,7H2,1-4H3;1H

InChI Key

NAEOSVUVIJEIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.